molecular formula C18H28ClN3O5S B195363 Hydroxychloroquine sulfate CAS No. 747-36-4

Hydroxychloroquine sulfate

Cat. No. B195363
CAS RN: 747-36-4
M. Wt: 434 g/mol
InChI Key: JCBIVZZPXRZKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxychloroquine sulfate is a white or practically white, crystalline powder . It is a quinoline medicine used to treat or prevent malaria, a disease caused by parasites that enter the body through the bite of a mosquito . It is also used to treat discoid lupus erythematosus (DLE) or systemic lupus erythematosus (SLE or lupus) .


Synthesis Analysis

Hydroxychloroquine (HCQ) and its Synthetic Precursors have been reviewed for their synthetic strategies for the industrial and academic synthesis of HCQ and its key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ((4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) .


Molecular Structure Analysis

The crystal structure of hydroxychloroquine sulfate was determined to compare its conformation and intermolecular interactions to those in the crystalline chloroquine phosphate (ClQP) and quinine salicylate (QSal) monohydrate .


Chemical Reactions Analysis

Hydroxychloroquine sulfate tablets were manufactured by granulation of the active pharmaceutical ingredient (API), blending with the external phase, and compaction using a non-instrumented single punch tablet press .


Physical And Chemical Properties Analysis

Hydroxychloroquine sulfate is a white or practically white, crystalline powder, freely soluble in water; practically insoluble in alcohol, chloroform, and in ether .

Scientific Research Applications

  • Risk of Toxic Retinopathy : Long-term use of hydroxychloroquine can cause irreversible toxic retinopathy. A study found the overall prevalence of hydroxychloroquine retinopathy was 7.5%, with increased risk at higher dosages and longer duration of use (Melles & Marmor, 2014).

  • Treatment of COVID-19 : Hydroxychloroquine has been explored for the treatment of COVID-19. A study investigated its in vitro dissolution profile at different biological pH conditions, indicating its potential use against the coronavirus (Dongala et al., 2021).

  • Use in Dermatomyositis : Hydroxychloroquine is commonly used in dermatomyositis but may cause cutaneous adverse reactions. A study identified autoantibody phenotypes associated with increased risk of skin eruptions in patients with dermatomyositis (Wolstencroft, Casciola‐Rosen, & Fiorentino, 2018).

  • Withdrawal in Systemic Lupus Erythematosus : Discontinuing hydroxychloroquine in patients with systemic lupus erythematosus can increase the risk of clinical flare-ups (NEJM, 1991).

  • In Vitro Antiviral Activity against SARS-CoV-2 : Hydroxychloroquine showed more potent in vitro antiviral activity against SARS-CoV-2 compared to chloroquine (Yao et al., 2020).

  • Ocular Screening : Chronic exposure to hydroxychloroquine requires careful ocular screening due to potential severe retinal toxicity (Geamănu Pancă et al., 2014).

  • Clinical, Pharmacokinetic, and Technological Aspects : Hydroxychloroquine has various systemic effects and potential uses in different therapeutic classes, including treatment for autoimmune diseases and improving insulin sensitivity (Ferraz et al., 2014).

  • Safety Profile Comparison : A review compared the safety profile of hydroxychloroquine sulfate with common medications like acetaminophen and ibuprofen, exploring its potential as an outpatient medication for COVID-19 (Nguyen et al., 2020).

Safety And Hazards

Hydroxychloroquine can cause dangerous effects on your heart, especially if you also use certain other medicines including the antibiotic azithromycin (Z-Pak). Taking hydroxychloroquine long-term or at high doses may cause irreversible damage to the retina of your eye that could progress to permanent vision problems .

properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBIVZZPXRZKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-42-3 (Parent)
Record name Hydroxychloroquine sulfate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1047811
Record name Hydroxychloroquine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxychloroquine sulfate

CAS RN

747-36-4
Record name Hydroxychloroquine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=747-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxychloroquine sulfate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYCHLOROQUINE SULFATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HYDROXYCHLOROQUINE SULFATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxychloroquine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxychloroquine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYCHLOROQUINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2869CNVH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxychloroquine sulfate
Reactant of Route 2
Reactant of Route 2
Hydroxychloroquine sulfate
Reactant of Route 3
Reactant of Route 3
Hydroxychloroquine sulfate
Reactant of Route 4
Reactant of Route 4
Hydroxychloroquine sulfate
Reactant of Route 5
Reactant of Route 5
Hydroxychloroquine sulfate
Reactant of Route 6
Reactant of Route 6
Hydroxychloroquine sulfate

Citations

For This Compound
6,170
Citations
EW McChesney - The American journal of medicine, 1983 - Elsevier
Chloroquine is two to three times as toxic in animals as hydroxychloroquine, even though various single and repeated oral dosage regimens in man have given nearly identical plasma …
Number of citations: 359 www.sciencedirect.com
Canadian Hydroxychloroquine Study … - New England Journal of …, 1991 - Mass Medical Soc
… placebo-controlled study of the effect of discontinuing hydroxychloroquine sulfate treatment in 47 patients with clinically stable systemic lupus erythematosus. The patients were …
Number of citations: 593 www.nejm.org
JD Machiels, CP Bleeker-Rovers, R Ter Heine… - International journal of …, 2020 - Elsevier
… Furthermore, hydroxychloroquine is administered as a racemic mixture of R- and S- hydroxychloroquine sulfate, and plasma protein binding and clearance are stereospecific. This …
Number of citations: 30 www.sciencedirect.com
JA James, XR Kim-Howard, BF Bruner, MK Jonsson… - Lupus, 2007 - journals.sagepub.com
Systemic lupus erythematosus (SLE) is a clinically diverse, complex autoimmune disease which may present with coincident onset of many criteria or slow, gradual symptom accrual. …
Number of citations: 219 journals.sagepub.com
D Eisen - Journal of the American Academy of Dermatology, 1993 - Elsevier
… Food and Drug Administration reportsof retinopathy attributed to hydroxychloroquine sulfate, … for retinal toxicity caused by hydroxychloroquine sulfate is unnecessary because of its rarity, …
Number of citations: 153 www.sciencedirect.com
HN Bernstein - Southern medical journal, 1992 - europepmc.org
Analysis of all published cases and Food and Drug Administration (FDA) reports of retinopathy attributed to hydroxychloroquine sulfate (Plaquenil) does not reveal any evidence of …
Number of citations: 55 europepmc.org
RI Rynes - The American journal of medicine, 1983 - Elsevier
The fear of retinal toxicity has been a major factor limiting the use of chloroquine and hydroxychloroquine. Patients reported to develop retinal toxicity with visual loss usually took daily …
Number of citations: 84 www.sciencedirect.com
T Dongala, NK Katari, SK Ettaboina… - Frontiers in Molecular …, 2021 - frontiersin.org
… Hydroxychloroquine sulfate is one of an extensive series of 4-… Sometimes, hydroxychloroquine sulfate is beneficial for the … ) guidelines to estimate hydroxychloroquine sulfate tablets. As …
Number of citations: 22 www.frontiersin.org
N Imanova Yaghji, EK Kan, S Akcan, R Colak… - Postgraduate …, 2021 - Taylor & Francis
Objective: Hypoglycemia is a serious adverse effect of hydroxychloroquine (HCQ) which is very rare in non-diabetic patients. This case report describes a non-diabetic patient without …
Number of citations: 12 www.tandfonline.com
H Fan, Z Ma, J Chen, X Yang, J Cheng, Y Li - Rheumatology and therapy, 2015 - Springer
… The male subjects were randomly assigned to two groups at a 1:1 ratio to receive 0.2 g hydroxychloroquine sulfate tablets (0.1 g/piece) of the two formulations after a 3-month washout …
Number of citations: 47 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.